molecular formula C15H11ClO3 B582272 4-(4-Acetylphenyl)-2-chlorobenzoic acid CAS No. 1261938-19-5

4-(4-Acetylphenyl)-2-chlorobenzoic acid

Cat. No. B582272
M. Wt: 274.7
InChI Key: UETBZAAXXXTMFP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Biodegradation and Environmental Detoxification Studies have highlighted the biodegradation pathways of chlorinated biphenyl compounds, with 4-(4-Acetylphenyl)-2-chlorobenzoic acid being a significant intermediate product. Microbial strains such as Achromobacter sp., Bacillus brevis, and Lysinibacillus macrolides have been identified to degrade chlorinated biphenyls, producing 4-chlorobenzoic acid as a major metabolic product. This process is crucial for detoxifying environmental pollutants and offers insights into microbial degradation mechanisms of toxic compounds (Massé et al., 1984), (Samadi et al., 2020).

Synthesis of Pharmaceutical Compounds The compound serves as a precursor in synthesizing various pharmaceutical derivatives. Notably, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been documented, starting from 4-chlorobenzoic acid. These compounds exhibit significant antiviral activity, demonstrating the compound’s role in developing therapeutic agents (Chen et al., 2010).

Photodegradation Studies Research on the photodegradation of chlorobenzoic acids has shown that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This finding is essential for understanding the environmental fate of chlorinated organic compounds and their degradation under sunlight (Crosby & Leitis, 1969).

Molecular Structure and Properties Analysis Studies involving 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, have provided insights into molecular structure, hyperpolarizability, and charge transfer mechanisms. These findings are crucial for understanding the electronic properties and reactivity profiles of related chemical compounds (Raju et al., 2015).

Antimicrobial Properties Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment indicates potential antimicrobial properties. Synthesized compounds have demonstrated antibacterial and antifungal activity, which is significant for developing new antimicrobial agents (Baranovskyi et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-acetylphenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBZAAXXXTMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689784
Record name 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylphenyl)-2-chlorobenzoic acid

CAS RN

1261938-19-5
Record name 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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